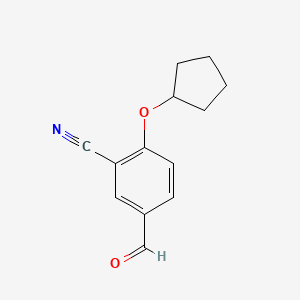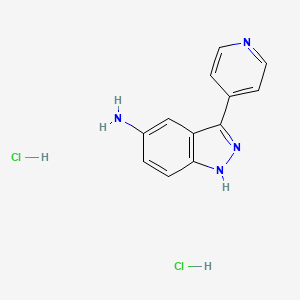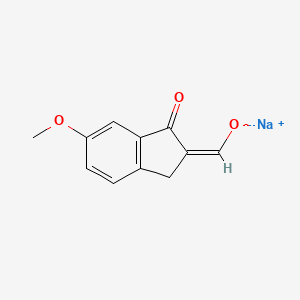
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a useful research compound. Its molecular formula is C11H9NaO3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction Studies
- Synthesis and DNA Binding : Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate and related compounds have been used in synthesizing cyclopenta[a]naphthalene derivatives. One such derivative was shown to mildly inhibit the growth of leukemic cells and bind to DNA, indicating potential applications in cancer research and gene studies (Kundu, 1980).
Chemical Synthesis and Reactions
- Complexation in Solid State : This compound has been studied in the context of forming linear polymers in a solid state, as observed in a zinc(II) chloride–methanol complex (Davies et al., 1995).
- Carbohydrate Derivatives Synthesis : It's involved in the synthesis of carbohydrate derivatives like 2-hydroxy-1,4-oxathiane and 2-hydroxymorpholine, suggesting applications in the field of carbohydrate chemistry (Buck et al., 1966).
- Reactions with Sodium Methoxide : This compound plays a role in the reactions of nitro-substituted N-alkylacetanilides with sodium methoxide, indicating its use in studying reaction kinetics and mechanisms (Sekiguchi et al., 1988).
Polymer Chemistry and Materials Science
- Sodium Ion Complexation : It has been studied for its ability to complex sodium ions, similar to poly(oxyethylene), in the field of polymer chemistry (Szymanski & Penczek, 1993).
- Electrolytic Behavior Studies : The compound's utility in understanding the electrolytic behavior in non-aqueous systems, especially involving methanol, has been explored, which is relevant to fields like electrochemistry (Iwakura et al., 1972).
Organic Synthesis and Catalysis
- Multicomponent Synthesis : Its application in electrocatalytic cascade multicomponent assembling for the synthesis of complex organic structures is another area of research (Vereshchagin et al., 2008).
- Synthesis of Luminescent Compounds : The compound is also used in the synthesis of luminescent lanthanide coordination polymers, indicating potential applications in materials science (Yang et al., 2008).
Mechanism of Action
Target of Action
The compound Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is likely to interact with Voltage-gated sodium (Na V) channels . These channels are responsible for the rapid rising-phase of action potentials in excitable cells . Over 1,000 mutations in Na V channels are associated with human diseases including epilepsy, periodic paralysis, arrhythmias, and pain disorders .
Mode of Action
Based on its structural similarity to sodium methanethiolate , it can be inferred that it may act as a powerful nucleophile . This suggests that it could participate in reactions leading to the formation of new bonds, potentially affecting the function of its target proteins.
Biochemical Pathways
Given its potential interaction with na v channels , it might influence the action potential generation and propagation in excitable cells. This could have downstream effects on neuronal signaling and muscle contraction, among other physiological processes.
Pharmacokinetics
Based on studies of similar compounds , it can be inferred that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall pharmacological effect.
Result of Action
Given its potential interaction with na v channels , it could potentially modulate the function of these channels, thereby affecting the excitability of cells.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s solubility and stability. Moreover, the presence of other molecules could potentially interfere with its interaction with its target proteins .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves the condensation of 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde with methanol in the presence of sodium hydroxide.", "Starting Materials": [ "6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde", "methanol", "sodium hydroxide" ], "Reaction": [ "To a solution of 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (1.0 g, 5.5 mmol) in methanol (10 mL) was added sodium hydroxide (0.5 g, 12.5 mmol) at room temperature.", "The reaction mixture was stirred at room temperature for 24 hours.", "The resulting yellow solution was filtered and the solvent was removed under reduced pressure.", "The residue was dissolved in water (10 mL) and the pH was adjusted to 7 with hydrochloric acid.", "The resulting white solid was filtered and washed with water (10 mL) and dried under vacuum to give the desired product, sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate (0.8 g, 80% yield)." ] } | |
CAS No. |
1461727-03-6 |
Molecular Formula |
C11H9NaO3 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C11H10O3.Na/c1-14-9-3-2-7-4-8(6-12)11(13)10(7)5-9;/h2-3,5-6,12H,4H2,1H3;/q;+1/p-1/b8-6+; |
InChI Key |
JMIGKKUFLUGTGM-WVLIHFOGSA-M |
Isomeric SMILES |
COC1=CC2=C(C/C(=C\[O-])/C2=O)C=C1.[Na+] |
SMILES |
COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+] |
Canonical SMILES |
COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




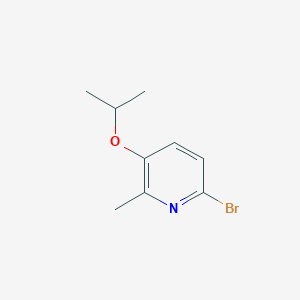

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
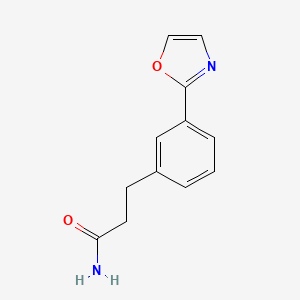
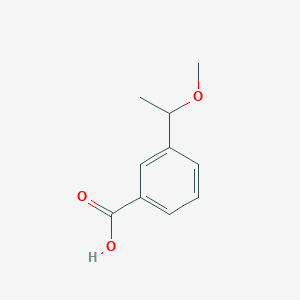
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
